molecular formula C6H8F4N2 B13775661 2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane CAS No. 721451-54-3

2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane

Cat. No.: B13775661
CAS No.: 721451-54-3
M. Wt: 184.13 g/mol
InChI Key: KDMHOQDBCWXIGP-UHFFFAOYSA-N
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Description

2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane is a bicyclic organic compound with the molecular formula C6H8F4N2. This compound is a derivative of 1,4-diazabicyclo[2.2.2]octane, where four hydrogen atoms are replaced by fluorine atoms. It is known for its unique structure and properties, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-tetrafluoro-1,4-diazabicyclo[2.2.2]octane typically involves the fluorination of 1,4-diazabicyclo[2.2.2]octane. One common method is the reaction of 1,4-diazabicyclo[2.2.2]octane with a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are passed through a reactor containing the fluorinating agent. This method allows for better control over reaction conditions and yields higher purity products. The reaction is typically conducted at elevated temperatures and pressures to facilitate the fluorination process .

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include Selectfluor for fluorination, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while cycloaddition reactions can produce complex cyclic structures .

Scientific Research Applications

2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2,5,5-tetrafluoro-1,4-diazabicyclo[2.2.2]octane exerts its effects involves its ability to act as a nucleophile and a base. The fluorine atoms enhance its reactivity and selectivity in various chemical reactions. The compound can interact with molecular targets through nucleophilic attack or coordination with metal centers, facilitating various catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane is unique due to the presence of fluorine atoms, which significantly alter its chemical properties compared to its non-fluorinated counterparts. The fluorine atoms increase the compound’s stability, reactivity, and selectivity in various chemical reactions, making it a valuable reagent in synthetic chemistry .

Properties

CAS No.

721451-54-3

Molecular Formula

C6H8F4N2

Molecular Weight

184.13 g/mol

IUPAC Name

2,2,5,5-tetrafluoro-1,4-diazabicyclo[2.2.2]octane

InChI

InChI=1S/C6H8F4N2/c7-5(8)4-12-2-1-11(5)3-6(12,9)10/h1-4H2

InChI Key

KDMHOQDBCWXIGP-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC(N1CC2(F)F)(F)F

Origin of Product

United States

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